2-(2-Oxopyrrolidin-1-yl)acetohydrazide

Vue d'ensemble

Description

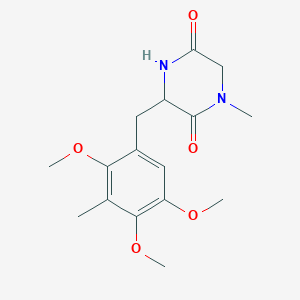

"2-(2-Oxopyrrolidin-1-yl)acetohydrazide" is a chemical compound with potential applications in various fields of research, excluding its use in pharmacology. Its relevance spans from synthetic chemistry to materials science due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetohydrazides involves the condensation of 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine. This process yields new [N′-alkyl(hetaryl)idene]-4-(het)aryl-2-oxopyrrolidin-1-ylacetohydrazides upon reaction with aromatic aldehydes, acetone, and acetophenone (Gorodnicheva et al., 2020).

Molecular Structure Analysis

The crystal structure analysis of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate reveals that the oxopyrrolidin-3-yl ring adopts an envelope conformation, highlighting the compound's structural features at the molecular level. This study provides insight into the conformational preferences and interactions that influence the overall structure (Caracelli et al., 2015).

Chemical Reactions and Properties

2-(2-Oxopyrrolidin-1-yl)acetohydrazide participates in various chemical reactions, leading to the formation of novel derivatives with diverse properties. For example, its reaction with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one and methyl chloroacetate, followed by hydrazinolysis, showcases its reactivity and the potential to generate compounds with significant biological activity (Pivazyan et al., 2019).

Applications De Recherche Scientifique

Synthesis and Structural Studies

2-(2-Oxopyrrolidin-1-yl)acetohydrazide and its derivatives have been synthesized for structural and reaction studies. For instance, derivatives synthesized by condensation with hydrazine hydrate and phenylhydrazine were further reacted with aromatic aldehydes, acetone, and acetophenone to study their structures and reactions with carbonyl compounds (Gorodnicheva et al., 2020). Another study utilized ultrasonication at room temperature to synthesize novel pyridine-based hydrazone derivatives, highlighting the importance of intra- and intermolecular hydrogen bonds in stabilizing their supramolecular architectures (Khalid et al., 2021).

Corrosion Inhibition

Research has been conducted on the use of hydrazide derivatives as corrosion inhibitors for metals. A study found that a new derivative acted as an effective corrosion inhibitor for mild steel in acid solutions, demonstrating the potential of such compounds in industrial applications (Abdallah et al., 2016).

Biological Activity

Several studies have explored the biological activities of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide derivatives. This includes the synthesis and biological screening for plant growth stimulating effects (Pivazyan et al., 2019), and the evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β-amyloid protein for potential anti-Alzheimer's applications (Mohamed et al., 2018).

Material Chemistry

The compound has been involved in the synthesis of new complexes using Pyridine Acetohydrazone Derivatives, indicating its utility in material chemistry and coordination compounds synthesis (Al-Kilany & Al-Khuder, 2017).

Quantum Chemical Insights

Quantum chemical insights have been obtained for derivatives of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, exploring their optimized geometry, nonlinear optical properties, and more, showcasing the importance of such compounds in theoretical and computational chemistry (Bouklah et al., 2012).

Propriétés

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCPDFVXLPOKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208512 | |

| Record name | Piracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxopyrrolidin-1-yl)acetohydrazide | |

CAS RN |

59776-89-5 | |

| Record name | Piracetam hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxopyrrolidin-1-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.